molecular formula C19H30N4O3 B13077895 tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate CAS No. 1051899-49-0

tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate

Cat. No.: B13077895
CAS No.: 1051899-49-0
M. Wt: 362.5 g/mol
InChI Key: MCVZTEPLNGGOJJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a substituted phenyl ring. The phenyl ring is functionalized with a 3-amino group and a 5-morpholino substituent. This compound is of interest in medicinal chemistry due to the pharmacophoric piperazine core, which is prevalent in drugs targeting neurological and infectious diseases. The morpholino group enhances solubility and bioavailability, while the amino group provides a handle for further functionalization .

Properties

CAS No.

1051899-49-0

Molecular Formula

C19H30N4O3

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 4-(3-amino-5-morpholin-4-ylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)26-18(24)23-6-4-21(5-7-23)16-12-15(20)13-17(14-16)22-8-10-25-11-9-22/h12-14H,4-11,20H2,1-3H3

InChI Key

MCVZTEPLNGGOJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)N3CCOCC3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of tert-butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate involves several steps. One common approach is the reaction of 4-(3-amino-5-morpholinophenyl)piperazine with tert-butyl chloroformate (TBTF) in an organic solvent. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

    Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.

    Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate can undergo various reactions, including

      Common Reagents and Conditions: TBTF, organic solvents, and mild reaction conditions.

      Major Products: The major product is the titled compound itself.

  • Scientific Research Applications

      Chemistry: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate serves as a building block in medicinal chemistry and drug discovery.

      Biology: It may be used as a probe to study biological processes involving piperazine derivatives.

      Medicine: Research focuses on potential therapeutic applications, such as antiviral or anticancer agents.

      Industry: Its use in industry remains exploratory, but it could find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with receptors, enzymes, or cellular pathways. Further studies are needed to elucidate these details.
  • Comparison with Similar Compounds

    Structural Features and Substituent Analysis

    The table below compares tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate with analogous compounds, focusing on substituents, synthesis methods, and applications:

    Compound Name (Substituent) Synthesis Method Yield Key Applications/Properties Notable Features References
    This compound Likely via Buchwald-Hartwig coupling or nucleophilic substitution (hypothesized) N/A Intermediate for kinase inhibitors; enhanced solubility due to morpholino group Morpholino group improves pharmacokinetics; amino group allows diversification
    tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate Alkylation of Boc-piperazine with fluorobenzyl bromide 98% Anticancer agent intermediate; fluorinated aromatic ring enhances metabolic stability Fluorine atom introduces electron-withdrawing effects
    tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate CuI-catalyzed amination of 4-iodo-2-methyl-6-nitroaniline 52% Precursor to benzimidazole-based therapeutics; nitro group facilitates reduction to amine Nitro group enables sequential functionalization
    tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate Sulfonylation of Boc-piperazine with phenylsulfonyl chloride N/A Antimicrobial agent scaffold; sulfonyl group enhances binding to bacterial targets Sulfonyl group imparts rigidity and hydrogen-bonding capacity
    tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Condensation of pyrimidine derivatives with Boc-piperazine N/A Antimicrobial and antitumor activity; intramolecular O–H⋯N hydrogen bonds stabilize structure Supramolecular tapes via π-π interactions and hydrogen bonding

    Biological Activity

    tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate (CAS Number: 1051899-49-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula: C19H30N4O3
    • Molecular Weight: 362.47 g/mol
    • CAS Number: 1051899-49-0
    • Physical State: Typically appears as a white crystalline solid, soluble in organic solvents such as DMSO.

    The biological activity of this compound primarily involves its interaction with various molecular targets within the cell, including:

    • CDK9 Inhibition: The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by phosphorylating RNA polymerase II. This inhibition can lead to decreased expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
    • Neurotransmitter Receptor Modulation: The piperazine moiety is known to interact with neurotransmitter receptors, which may contribute to neuropharmacological effects, although specific receptor interactions for this compound require further investigation.

    Anticancer Activity

    A study investigated the effect of various piperazine derivatives on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against several cancer types. The mechanism involved the downregulation of Mcl-1 and other survival signals, leading to enhanced apoptosis .

    Anticorrosive Properties

    While not directly related to biological activity in a pharmacological sense, the compound's derivatives have shown promising results in corrosion inhibition studies. For instance, similar piperazine derivatives demonstrated an inhibition efficiency of up to 91.5% in corrosive environments, suggesting potential applications in materials science . This aspect highlights the versatility of piperazine derivatives beyond traditional biological applications.

    Table 1: Summary of Biological Activities

    Activity TypeMechanism/EffectReference
    CDK9 InhibitionDecreased transcriptional activity; apoptosis induction
    Anticancer ActivityCytotoxicity in various cancer cell lines
    Corrosion InhibitionHigh efficiency in corrosive media

    Case Study: CDK9 Inhibition

    In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability correlated with increased apoptosis markers (e.g., cleaved caspase-3 levels). This suggests that the compound effectively targets CDK9 pathways, leading to therapeutic potential in oncology .

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